molecular formula C18H17NO4S3 B1150053 CCT3833

CCT3833

Cat. No. B1150053
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Scientific Research Applications

Application in KRAS-Mutant Cancers

CCT3833 is a novel drug that has shown efficacy in treating KRAS-mutant cancers. KRAS mutations are found in a significant percentage of pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. CCT3833 targets both RAF and SRC kinases, which are crucial in the growth of these cancers. In vitro and in vivo studies have demonstrated that CCT3833 effectively inhibits tumor growth in these cancers. A phase I clinical trial has also shown that CCT3833 can significantly prolong progression-free survival in patients with KRAS-mutant cancers, indicating its potential as a treatment option for these types of cancer (Saturno et al., 2020).

Efficacy in Various Cancer Models

Another study highlights the therapeutic efficacy of CCT3833 in different KRAS-driven cancer models, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. This study also emphasizes the importance of targeting RAF and SRC kinases in these cancers and confirms the potential of CCT3833 as a new therapeutic option for patients with KRAS mutant cancers. The drug has entered clinical trials for various cancer types, reflecting its broad applicability in oncology research (Saturno et al., 2016).

properties

Product Name

CCT3833

Molecular Formula

C18H17NO4S3

SMILES

Unknown

Appearance

Solid powder

synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.